molecular formula C13H15NO B2867758 8-allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde CAS No. 887833-41-2

8-allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Cat. No.: B2867758
CAS No.: 887833-41-2
M. Wt: 201.269
InChI Key: MUQRUNCGEZEJAI-UHFFFAOYSA-N
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Description

8-Allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,4-dihydroquinoline.

    Allylation: The 8th position of the 3,4-dihydroquinoline is then allylated using an allyl halide in the presence of a base such as potassium carbonate.

    Formylation: The final step involves the formylation of the 1st position using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

8-Allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-1-carboxylic acid, while reduction may produce 8-allyl-3,4-dihydroquinoline-1(2H)-methanol.

Scientific Research Applications

8-Allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various quinoline derivatives.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The allyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-1-carbaldehyde: Lacks the allyl group, making it less versatile in chemical reactions.

    8-Allylquinoline: Does not have the carbaldehyde group, limiting its applications in formylation reactions.

    3,4-Dihydroquinoline:

Uniqueness

8-Allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is unique due to the presence of both the allyl and carbaldehyde groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

8-prop-2-enyl-3,4-dihydro-2H-quinoline-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-5-11-6-3-7-12-8-4-9-14(10-15)13(11)12/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQRUNCGEZEJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1N(CCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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